molecular formula C8H9NO2 B3270464 3-Methoxy-benzaldehyde oxime CAS No. 52707-52-5

3-Methoxy-benzaldehyde oxime

Cat. No.: B3270464
CAS No.: 52707-52-5
M. Wt: 151.16 g/mol
InChI Key: VDCBJAPSEUTPTQ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-benzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to the benzene ring and an oxime functional group

Mechanism of Action

Target of Action

3-Methoxy-benzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones in biochemical reactions . The nitrogen atom in the oxime acts as a nucleophile, reacting with the carbonyl carbon of aldehydes and ketones . Oximes have also been reported to inhibit enzymes such as lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the carbonyl carbon of aldehydes or ketones by the nitrogen atom in the oxime . This reaction forms a tetrahedral intermediate, which then dehydrates to form the oxime in an essentially irreversible process . The oxygen atom can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

Oximes, including this compound, are positioned at important metabolic bifurcation points between general and specialized metabolism . They are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Result of Action

The result of the action of this compound is the formation of a stable oxime product . This product can have various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities . For example, benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts .

Action Environment

The action of this compound, like other oximes, can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound can be affected by storage conditions and the presence of light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-benzaldehyde oxime can be synthesized through the condensation reaction of 3-methoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at room temperature, yielding the oxime as a product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized products.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Benzonitrile derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzaldehyde oxime derivatives.

Scientific Research Applications

3-Methoxy-benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Benzaldehyde oxime: Lacks the methoxy group, leading to different reactivity and applications.

    4-Methoxy-benzaldehyde oxime: Similar structure but with the methoxy group in a different position, affecting its chemical properties.

    3-Methoxy-benzaldehyde: Lacks the oxime group, resulting in different chemical behavior and applications.

Properties

CAS No.

52707-52-5

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

VDCBJAPSEUTPTQ-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\O

SMILES

COC1=CC=CC(=C1)C=NO

Canonical SMILES

COC1=CC=CC(=C1)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-benzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
3-Methoxy-benzaldehyde oxime
Reactant of Route 3
3-Methoxy-benzaldehyde oxime
Reactant of Route 4
Reactant of Route 4
3-Methoxy-benzaldehyde oxime
Reactant of Route 5
3-Methoxy-benzaldehyde oxime
Reactant of Route 6
Reactant of Route 6
3-Methoxy-benzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.